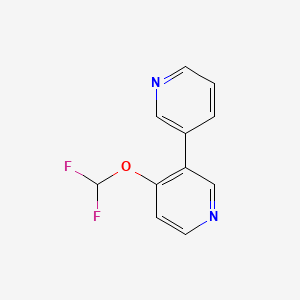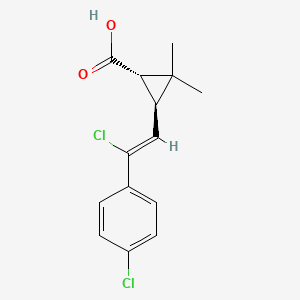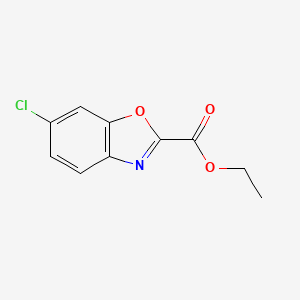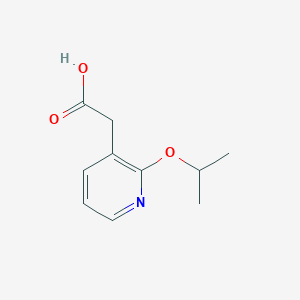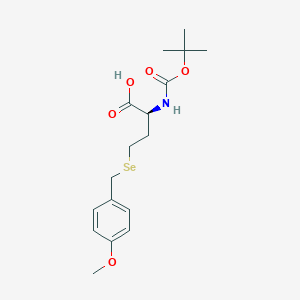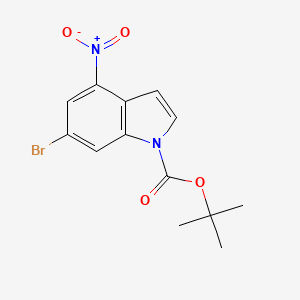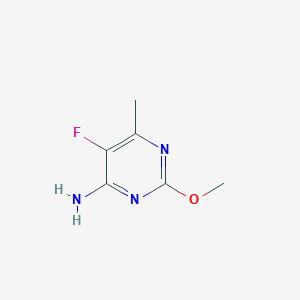
2-(Tert-butoxy)-1,2-diphenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butoxy)-1,2-diphenylethanone is an organic compound that features a tert-butoxy group attached to a diphenylethanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxy)-1,2-diphenylethanone can be achieved through the oxidation of aryl olefins using a copper (I) catalyst and tert-butyl hydroperoxide (TBHP). This method provides the desired product in good yields under mild conditions with high selectivity .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tert-butoxy)-1,2-diphenylethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide (TBHP) in the presence of a copper (I) catalyst.
Substitution: Potassium tert-butoxide (KOt-Bu) can be used as a strong, bulky base in substitution reactions.
Elimination: The compound can undergo elimination reactions to form less substituted alkenes, favoring the Hofmann product.
Common Reagents and Conditions
Oxidation: Copper (I) catalyst and tert-butyl hydroperoxide (TBHP).
Substitution: Potassium tert-butoxide (KOt-Bu).
Elimination: Potassium tert-butoxide (KOt-Bu).
Major Products Formed
Oxidation: Arylethanone derivatives.
Substitution: Various substituted products depending on the reactants used.
Elimination: Less substituted alkenes (Hofmann product).
Wissenschaftliche Forschungsanwendungen
2-(Tert-butoxy)-1,2-diphenylethanone has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(tert-butoxy)-1,2-diphenylethanone involves its reactivity as a tert-butoxy group donor. The compound can undergo elimination reactions via the E2 mechanism, where it acts as a strong base to remove protons and form alkenes . The tert-butoxy group can also participate in substitution reactions, where it acts as a nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature tert-butoxy groups and are used in organic synthesis.
tert-Butyl ethers of renewable diols: These compounds have vicinal tert-butoxy and hydroxy groups and are used as oxygenated additives for motor gasoline.
Uniqueness
2-(Tert-butoxy)-1,2-diphenylethanone is unique due to its specific structure, which combines a tert-butoxy group with a diphenylethanone backbone
Eigenschaften
CAS-Nummer |
51891-91-9 |
|---|---|
Molekularformel |
C18H20O2 |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxy]-1,2-diphenylethanone |
InChI |
InChI=1S/C18H20O2/c1-18(2,3)20-17(15-12-8-5-9-13-15)16(19)14-10-6-4-7-11-14/h4-13,17H,1-3H3 |
InChI-Schlüssel |
CQDMETPQGYKYJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


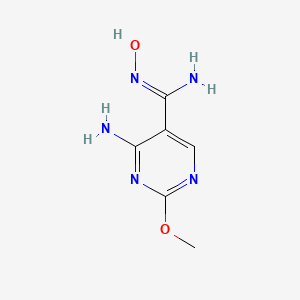

![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)

![2-[(5Z)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13134862.png)
